6-Chlorobiphenyl-2,2'-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-5-3-7-11(15)12(9)8-4-1-2-6-10(8)14/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTSTVJTYQAERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 6 Chlorobiphenyl 2,2 Diol
Regioselective Synthesis of Chlorinated Biphenyl (B1667301) Diols
The regioselective synthesis of chlorinated biphenyl diols, including 6-Chlorobiphenyl-2,2'-diol, is critical to avoid the formation of complex isomeric mixtures. A powerful strategy for achieving this is the use of directed ortho-metalation (DoM). rsc.orgnih.govresearchgate.net This approach utilizes directing metalation groups (DMGs) on an aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position. The resulting organometallic intermediate can then react with an electrophile to introduce a substituent with high regiocontrol.
For the synthesis of chlorinated dihydroxybiphenyls (DHBs), this strategy allows for the precise construction of the required substitution pattern on the aromatic precursors before the crucial C-C bond formation step. rsc.orgnih.govresearchgate.net By carefully choosing the starting materials and the sequence of metalation and substitution, specific isomers can be targeted. For instance, starting with a protected catechol (1,2-dihydroxybenzene), a DMG can direct metalation to a specific position, which can then be either halogenated or converted into a group suitable for a subsequent cross-coupling reaction. This methodical approach ensures that the chlorine atom and the coupling site are introduced at the desired positions, leading to the unambiguous synthesis of the target chlorinated biphenyl diol. nih.govresearchgate.net
Palladium-Catalyzed Coupling Reactions in Biphenyl Diol Synthesis
Transition-metal catalyzed cross-coupling reactions are fundamental to the synthesis of biaryl compounds, including the backbone of this compound. Palladium-based catalysts are particularly prominent due to their high efficiency and functional group tolerance. nih.gov
The Suzuki-Miyaura cross-coupling reaction is one of the most effective and widely used methods for constructing the biaryl scaffold of chlorinated biphenyl diols. nih.govgre.ac.uk This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. gre.ac.uk
A combined Directed ortho-Metalation (DoM) and Suzuki-Miyaura cross-coupling strategy has proven highly effective for the regiospecific synthesis of all isomeric monochloro dihydroxybiphenyls (DHBs). rsc.orgnih.govresearchgate.net In a typical sequence to form a molecule like this compound, one aromatic ring is functionalized with a boronic acid (or ester) and the other with a halogen (e.g., bromine or chlorine) at the desired positions for coupling.
General Suzuki-Miyaura Coupling Scheme:
| Reactant A (Organoboron) | Reactant B (Organohalide) | Catalyst/Conditions | Product |
| Aryl Boronic Acid/Ester | Aryl Halide | Pd(0) catalyst, Base | Biaryl |
This table illustrates the fundamental components of a Suzuki-Miyaura cross-coupling reaction.
This combined methodology allows for the synthesis of chloro-DHBs as single isomers in high purity and on a gram scale. nih.govresearchgate.net The versatility of this approach stems from the ability to prepare the necessary precursors with precise regiochemistry via DoM before executing the robust and reliable Suzuki-Miyaura coupling to form the final biphenyl structure. rsc.orgnih.govresearchgate.net
While the Suzuki-Miyaura reaction is heavily favored, other transition-metal catalyzed methods are also established for biaryl synthesis. These include reactions such as the Stille coupling (using organotin reagents), Negishi coupling (organozinc), and Heck coupling. However, for the specific synthesis of chlorinated dihydroxybiphenyls, the literature predominantly highlights the Suzuki-Miyaura pathway due to the stability, low toxicity, and commercial availability of the boronic acid reagents. Palladium-catalyzed C-N bond formation has also been utilized to synthesize adducts of diol epoxides, demonstrating the versatility of palladium catalysts in reactions involving complex diol structures. nih.gov The choice of ligand for the palladium catalyst is crucial for controlling the selectivity and activity of the transformation. nih.gov
Derivatization and Functionalization of this compound Precursors
The successful synthesis of this compound relies heavily on the strategic derivatization and functionalization of its precursors. A key step is the protection of the hydroxyl groups to prevent unwanted side reactions during metalation and coupling steps. Common protecting groups include methyl (OMe) or methoxymethyl (OMOM) ethers. researchgate.net
These ether groups can also serve as Directed Metalation Groups (DMGs). researchgate.net The oxygen atom coordinates to the organolithium base, directing deprotonation to an adjacent ortho position. The relative directing power of different groups is a critical consideration; for example, the OMOM group is a more powerful DMG than a chlorine atom. researchgate.net This hierarchy allows for selective metalation even in the presence of other substituents.
After successful metalation, the resulting aryl anion is quenched with an electrophile. To prepare for a Suzuki-Miyaura coupling, this could be a trialkyl borate (B1201080) to form a boronic ester, or a source of halogen like carbon tetrachloride (CCl4) to introduce a chlorine atom. researchgate.net Following the construction of the biphenyl backbone, the protecting groups are removed (deprotection), typically using reagents like boron tribromide (BBr3), to reveal the final diol. researchgate.net
Example Precursor Functionalization Steps:
| Step | Description | Reagents | Purpose |
| 1. Protection | Conversion of hydroxyl groups to ethers. | e.g., NaH, MeI or MOM-Cl | Prevent side reactions; create a DMG. |
| 2. Metalation | Regioselective deprotonation of an aryl C-H bond. | e.g., n-BuLi, s-BuLi | Create a nucleophilic carbon center. |
| 3. Functionalization | Reaction with an electrophile. | e.g., B(OiPr)3 or CCl4 | Install boronic ester or halogen for coupling. |
| 4. Deprotection | Removal of ether protecting groups post-coupling. | e.g., BBr3 | Regenerate the final diol product. |
This table outlines the typical sequence of precursor modification in the synthesis of chlorinated biphenyl diols.
Stereochemical Control in Chiral Biphenyl Diol Synthesis
Biphenyls with bulky substituents at the ortho positions, like this compound, exhibit hindered rotation around the aryl-aryl single bond. This phenomenon, known as atropisomerism, results in the existence of stable, non-superimposable mirror-image enantiomers. nih.gov The synthesis of a single enantiomer (atroposelective synthesis) is a significant challenge and an area of active research, as axially chiral biaryls are important as natural products and as ligands in asymmetric catalysis. nih.govrsc.org
Several strategies have been developed for the asymmetric synthesis of axially chiral biaryl compounds. nih.gov These can be broadly classified into:
Substrate-controlled methods: Where a chiral auxiliary attached to one of the precursors directs the stereochemical outcome of the coupling reaction.
Catalyst-controlled methods: Where a chiral catalyst, often a transition metal complex with a chiral ligand, mediates the bond formation and controls the resulting axial chirality.
Recent advances include the development of organocatalytic methods. For example, chiral phosphoric acids have been used to catalyze the asymmetric arylation of naphthols with quinones, providing efficient access to axially chiral biaryldiols with excellent enantioselectivities. acs.orgresearchgate.net The stereochemical information from the chiral catalyst is effectively transferred to the product's axial chirality. acs.orgresearchgate.net While these methods provide a general framework, their specific application to achieve the atroposelective synthesis of this compound would require tailored adaptation of the substrates and reaction conditions.
Environmental Occurrence, Distribution, and Fate of 6 Chlorobiphenyl 2,2 Diol
Detection and Quantification in Environmental Matrices
The detection of 6-Chlorobiphenyl-2,2'-diol is intrinsically linked to the analysis of OH-PCBs in environmental samples. These compounds are recognized as metabolites and degradation products of PCBs, a group of persistent organic pollutants. nih.govnih.gov Analytical methods for identifying and quantifying OH-PCBs typically involve sophisticated techniques such as gas chromatography coupled with mass spectrometry (GC-MS). smu.ca
Soil and Sediment Compartments
Hydroxylated PCBs have been identified in sediment samples, indicating that these environments serve as a sink for these compounds. For instance, chlorinated OH-PCBs have been detected in sediment samples from Osaka Bay, Japan. The concentrations of OH-PCBs in sediments can be influenced by the level of original PCB contamination and the prevailing environmental conditions that facilitate their transformation. The strong adsorption of the more highly chlorinated parent PCBs to soil and sediment suggests that these matrices are significant reservoirs where transformation to hydroxylated derivatives can occur over time.
Table 1: Detection of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Sediments
| Location | Compound Class | Concentration Range |
| Osaka Bay, Japan | Chlorinated OH-PCBs | Detected (specific congeners and concentrations not detailed) |
| Contaminated Sites (General) | Total OH-PCBs | Relative to parent PCBs: 0.068% - 4.8% |
Note: This table is based on the general findings for the class of OH-PCBs due to the lack of specific data for this compound.
Aquatic Systems (Freshwater and Marine)
Hydroxylated PCBs have been detected in both freshwater and marine environments. A study in Ontario, Canada, reported the presence of OH-PCBs in surface water, with total concentrations ranging from 0.87 to 130 picograms per liter (pg/L). smu.canih.gov The same study also found OH-PCBs in particulate organic matter in the water column at concentrations ranging from 230 to 990 picograms per gram (pg/g). smu.ca The presence of these compounds in aquatic systems is a result of direct discharge, atmospheric deposition, and the transformation of PCBs already present in the water and sediments.
Table 2: Concentration of Total Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Aquatic Systems
| Location/Matrix | Concentration Range |
| Surface Water (Ontario, Canada) | 0.87 - 130 pg/L |
| Particulate Organic Matter (Ontario, Canada) | 230 - 990 pg/g |
Note: This table represents data for the broader class of OH-PCBs as specific data for this compound was not found.
Atmospheric Presence and Aerosol Partitioning
The semi-volatile nature of parent PCBs allows for their long-range atmospheric transport. nih.gov In the atmosphere, they can undergo transformation to form OH-PCBs. nih.gov These hydroxylated derivatives have been detected in both the gas and particulate phases of the atmosphere. Their partitioning between these phases is influenced by their physicochemical properties, such as vapor pressure and the nature of atmospheric aerosols. Studies have confirmed the presence of OH-PCBs in rain and snow, indicating their removal from the atmosphere through wet deposition. smu.ca Total OH-PCB fluxes in snow and rainwater in Ontario, Canada, were reported to range from <1 to 100 picograms per square meter (pg/m²) and from <1 to 44 picograms per square meter per day (pg/m²/day), respectively. smu.ca
Environmental Transport and Partitioning Behavior
The environmental transport and partitioning of this compound are governed by its physicochemical properties, which differ from its parent PCB congeners. The presence of hydroxyl groups increases the polarity and water solubility of the molecule compared to the non-hydroxylated parent compound. nih.gov
This increased polarity generally leads to a lower octanol-water partition coefficient (Kow) and a lower Henry's Law constant. nih.gov A lower Kow suggests a reduced tendency to bioaccumulate in fatty tissues compared to the parent PCBs, while a lower Henry's Law constant indicates a lower volatility, making it less prone to long-range atmospheric transport in the gas phase. nih.gov
However, the partitioning behavior is complex. Despite increased water solubility, OH-PCBs are still considered hydrophobic and can adsorb to organic matter in soil, sediment, and suspended particles in water. nih.gov The ionization of the phenolic hydroxyl groups, which is pH-dependent, can significantly influence its partitioning, with the ionized form being more water-soluble. nih.gov
Sources and Formation Pathways in the Environment
This compound is not a commercially produced chemical but is formed in the environment through the transformation of chlorinated biphenyls.
Abiotic Transformation of Chlorinated Biphenyls
A significant pathway for the formation of this compound in the environment is the abiotic transformation of its parent PCB congeners, primarily through reactions with hydroxyl radicals (•OH). nih.gov These highly reactive radicals are ubiquitous in the atmosphere, generated through photochemical reactions, and are also present in aquatic systems. nih.gov
The reaction of a monochlorinated biphenyl (B1667301), such as 2-chlorobiphenyl, with hydroxyl radicals can lead to the addition of hydroxyl groups to the aromatic rings. The formation of a dihydroxylated derivative like this compound would involve the hydroxylation of the biphenyl structure at the 2 and 2' positions. This process is a key degradation pathway for PCBs in the environment and contributes to the pool of OH-PCBs observed in various environmental matrices. Photochemical degradation on surfaces, such as soil particles and aerosols, can also contribute to the formation of hydroxylated derivatives.
Biological Precursor Degradation
The formation of this compound in the environment is understood to occur as a metabolic byproduct of the microbial degradation of certain polychlorinated biphenyls (PCBs). While specific studies detailing the precise enzymatic conversion to this compound are not extensively documented in publicly available research, the established pathways of PCB biodegradation provide a strong framework for its formation.
Microbial degradation of lightly chlorinated biphenyls, such as dichlorobiphenyls, is a known pathway for the generation of hydroxylated PCB metabolites. Aerobic bacteria, particularly species from the genera Pseudomonas and Rhodococcus, are well-documented for their ability to metabolize PCBs. nih.govmui.ac.ir The initial and critical step in this process is the enzymatic action of biphenyl dioxygenase. This enzyme introduces hydroxyl groups onto the biphenyl structure, leading to the formation of dihydroxylated intermediates. nih.gov
For instance, bacterial strains have been shown to aerobically degrade ortho-substituted dichlorobiphenyls, such as 2,2'-dichlorobiphenyl, which is a plausible precursor to this compound. nih.gov The degradation process typically involves the transformation of the chlorobiphenyl into chlorinated benzoic acids. nih.gov During this metabolic route, various hydroxylated intermediates can be formed.
While the direct isolation and quantification of this compound from a specific microbial culture degrading a defined precursor have not been detailed in the available scientific literature, the general understanding of PCB metabolism suggests its likely formation. The table below summarizes research findings on the microbial degradation of relevant PCB congeners that could potentially lead to the formation of this compound.
Table 1: Research on Microbial Degradation of Potential Precursors to this compound
| Precursor Compound | Microorganism(s) | Key Findings |
| Dichlorobiphenyls (ortho-substituted) | Bacterial strain SK-4 | Capable of aerobic growth on 2,2'-dichlorobiphenyl, producing 2-chlorobenzoate. nih.gov |
| Polychlorinated Biphenyls (Delor 103 mixture) | Pseudomonas sp. 2 | Degrades tri- and tetrachlorobiphenyls, with metabolic attack at the 2,3- and 3,4-positions, and is capable of dehalogenation. nih.govnih.gov |
| 2,2'-dichlorobiphenyl and 2,6-dichlorobiphenyl | Hairy root culture of Solanum nigrum | Produces various hydroxylated and methoxylated metabolites. nih.gov |
Biogeochemical Transformations and Degradation Pathways of 6 Chlorobiphenyl 2,2 Diol
Microbial Biodegradation Mechanisms
Detailed investigations into the microbial biodegradation mechanisms specifically targeting 6-Chlorobiphenyl-2,2'-diol are not extensively documented in scientific literature. The following sections outline the current knowledge gaps for each specified degradation pathway.
Aerobic Degradation Pathways in Bacterial Strains
No specific bacterial strains have been identified in the reviewed literature that have been tested for their ability to degrade this compound. Research on the aerobic degradation of polychlorinated biphenyls (PCBs) is vast; however, the focus has been on the parent PCB congeners or other hydroxylated derivatives.
The biphenyl (B1667301) dioxygenase (bph) pathway is a well-established route for the aerobic degradation of PCBs. This pathway is initiated by the enzyme biphenyl dioxygenase (BphA), which introduces two hydroxyl groups onto the biphenyl molecule. researchgate.net However, specific studies investigating the activity of biphenyl dioxygenase on this compound are not available. For other chlorinated biphenyls, the position of chlorine atoms significantly influences the susceptibility of the molecule to enzymatic attack. nih.gov Generally, biphenyl dioxygenases catalyze the dihydroxylation at an un-chlorinated or less-chlorinated ring. nih.govresearchgate.net
There is no specific information available regarding the enzyme systems and their kinetics for the hydroxylation of this compound. Studies on related compounds, such as 2,2'-dihydroxybiphenyl, have shown that bacterial biphenyl dioxygenases can act on dihydroxylated biphenyls, although the efficiency and the specific reaction can vary. For instance, the biphenyl dioxygenase from Comamonas testosteroni B-356 was found to metabolize 2,2'-dihydroxybiphenyl, leading to the production of 2-hydroxybenzoic acid. nih.gov The major initial step in this process was proposed to be a dehydroxylation to yield 2,3,2'-trihydroxybiphenyl. nih.gov
Specific microbial metabolites from the degradation of this compound have not been identified in the literature. The metabolism of other dihydroxybiphenyls, such as 2,2'-dihydroxybiphenyl by Comamonas testosteroni B-356, has been shown to produce metabolites like 2,3,2'-trihydroxybiphenyl and 2,5,6,2'-tetrahydroxybiphenyl. nih.gov The degradation of PCBs through the biphenyl pathway typically leads to the formation of chlorobenzoic acids. oup.com
Anaerobic Transformation Processes
There is a lack of studies on the anaerobic transformation of this compound. Anaerobic degradation of PCBs generally proceeds through reductive dechlorination, where chlorine atoms are removed from the biphenyl structure. microbe.comepa.gov This process is typically more effective for highly chlorinated biphenyls and often targets chlorine atoms at the meta and para positions. epa.gov
Fungal Biotransformation Routes and Ligninolytic Enzymes
While fungi, particularly white-rot fungi, are known to degrade a wide range of aromatic pollutants, including hydroxylated PCBs, through the action of their extracellular ligninolytic enzymes, specific studies on the fungal biotransformation of this compound are not available. researchgate.netnih.gov Ligninolytic enzymes such as laccase, manganese peroxidase, and lignin (B12514952) peroxidase have been shown to transform other chlorinated hydroxybiphenyls. nih.gov For example, the laccase from Pycnoporus cinnabarinus can dechlorinate and oligomerize compounds like 2-hydroxy-5-chlorobiphenyl and 3-chloro-4-hydroxybiphenyl. nih.gov
Role of this compound as a Central Intermediate in Environmental Cycles
This compound and other hydroxylated polychlorinated biphenyls (OH-PCBs) are recognized as important intermediates in the environmental cycling and metabolism of PCBs nih.govresearchgate.net. While PCBs themselves are synthetic compounds, their transformation in the environment can lead to the formation of these hydroxylated derivatives through both biotic and abiotic processes.
Formation from Parent PCBs:
The primary source of this compound in the environment is the metabolism of parent PCB congeners. For example, certain lower-chlorinated PCBs can be hydroxylated by microorganisms and higher organisms, including fish and mammals researchgate.netresearchgate.net. This metabolic process is often mediated by cytochrome P450 monooxygenase enzymes researchgate.net. The formation of dihydroxylated metabolites like this compound represents a key step in the detoxification and potential further degradation of PCBs.
Further Transformation:
Once formed, this compound can act as a central intermediate that can undergo several further transformations:
Biodegradation: As a dihydroxylated compound, it may be more susceptible to microbial attack than its parent PCB. Bacteria can utilize dihydroxylated biphenyls as substrates for ring cleavage enzymes, leading to the breakdown of the aromatic structure nih.gov.
Conjugation: In organisms, hydroxylated metabolites can be conjugated with endogenous molecules such as sulfates or glucuronic acid, which generally increases their water solubility and facilitates excretion.
Abiotic Degradation: As discussed in the previous section, it can undergo photodegradation and other chemical reactions, leading to a variety of transformation products.
The role of this compound as an intermediate is significant because its chemical properties, and therefore its environmental fate and toxicity, can differ substantially from the parent PCB. For instance, hydroxylated PCBs can sometimes be more toxic than their parent compounds.
Structure-Biodegradability Relationships for Chlorinated Biphenyl Diols
The biodegradability of chlorinated biphenyl diols is strongly influenced by their molecular structure, specifically the number and position of both the chlorine and hydroxyl groups on the biphenyl rings. Understanding these structure-biodegradability relationships is crucial for predicting the environmental persistence of these compounds and for developing effective bioremediation strategies.
Several structural features have been identified as key determinants of the biodegradability of chlorinated biphenyl diols:
Degree of Chlorination: Generally, a lower degree of chlorination is associated with higher biodegradability. As the number of chlorine atoms increases, the molecule becomes more resistant to microbial degradation.
Position of Chlorine Atoms: The position of the chlorine atoms on the biphenyl rings is a critical factor. Chlorine atoms in the ortho positions (carbons 2, 2', 6, and 6') can sterically hinder the enzymatic attack on the biphenyl linkage, thereby reducing the rate of degradation. Conversely, PCBs with chlorine atoms in the meta and para positions are often more readily degraded.
Position of Hydroxyl Groups: The location of the hydroxyl groups is also important. For enzymatic ring cleavage to occur, the hydroxyl groups often need to be in adjacent (ortho) positions, forming a catechol-like structure. Dihydroxylated biphenyls with hydroxyl groups on different rings or in non-adjacent positions may be degraded more slowly or via different pathways. For this compound, the hydroxyl groups are in the 2 and 2' positions, which may influence the specific enzymatic systems capable of its degradation.
The following table summarizes the general relationships between the structure of chlorinated biphenyl diols and their biodegradability.
| Structural Feature | Effect on Biodegradability | Reason |
| Increasing number of chlorine atoms | Decreases | Increased recalcitrance and potential toxicity to microorganisms. |
| Ortho substitution of chlorine | Decreases | Steric hindrance of enzymatic attack. |
| Meta and para substitution of chlorine | Increases (relative to ortho) | Less steric hindrance for enzymatic processes. |
| Adjacent hydroxyl groups (catechols) | Increases | Substrate for ring-cleavage dioxygenase enzymes. |
Research on the biodegradation of various PCB congeners and their hydroxylated metabolites has consistently shown that the specific arrangement of substituents on the biphenyl rings dictates the susceptibility of the compound to microbial degradation nih.gov. Therefore, while this compound is a product of PCB metabolism, its own persistence in the environment is governed by these intricate structure-activity relationships.
Advanced Analytical Methodologies for 6 Chlorobiphenyl 2,2 Diol
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 6-Chlorobiphenyl-2,2'-diol from complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability, as well as the required sensitivity and the nature of the sample matrix.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of semi-volatile compounds like OH-PCBs. thermofisher.com However, the direct analysis of hydroxylated compounds such as this compound by GC is often hindered by their polarity and low volatility. To overcome this, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile ethers (e.g., methoxy (B1213986) derivatives). This process also improves chromatographic peak shape and sensitivity. nih.gov
The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column. hpst.cz Triple quadrupole GC-MS/MS systems provide a significant increase in selectivity compared to single quadrupole instruments, which is crucial for minimizing matrix interferences in complex samples. thermofisher.com The system operates by selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. This multiple reaction monitoring (MRM) approach enhances specificity and lowers detection limits. thermofisher.com
| Parameter | Typical Setting/Value |
|---|---|
| GC Column | TraceGOLD TG5-SilMS (or similar low-bleed 5% phenyl column) |
| Derivatization Agent | Diazomethane (to form methoxy-PCBs) |
| Ionization Mode | Negative Chemical Ionization (NCI) or Electron Ionization (EI) |
| MS System | Triple Quadrupole (TSQ) or Orbitrap GC-MS/MS |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan (with HRMS) |
| Precursor Ion (Example) | Molecular ion of the derivatized compound |
| Product Ions (Example) | Specific fragments resulting from collision-induced dissociation |
Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a preferred alternative to GC-MS for OH-PCBs because it generally does not require a derivatization step. nih.gov This simplifies sample preparation and avoids potential artifacts from the derivatization reaction. Reversed-phase liquid chromatography is commonly used, where this compound is separated based on its hydrophobicity.
The coupling of LC with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of the parent compound and its fragments, greatly increasing confidence in its identification. nih.gov Recent advancements, such as the integration of trapped ion mobility spectrometry (TIMS) with LC-HRMS (LC-TIMS-TOF MS), add another dimension of separation based on the ion's size, shape, and charge. nih.govnih.gov This technique enhances selectivity by reducing background interferences and allows for the separation of closely related isomers, with limits of detection reported in the low pg/mL range. nih.govnih.gov
| Parameter | Typical Setting/Value |
|---|---|
| LC Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with modifiers |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |
| MS System | Triple Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Acquisition Mode | MRM (for quantification) or Full Scan with data-dependent MS/MS (for identification) |
| Mass Resolution | >30,000 FWHM for HRMS systems |
Due to hindered rotation around the biphenyl (B1667301) bond (atropisomerism), many PCB congeners, including this compound, are chiral and exist as a pair of enantiomers. These enantiomers can exhibit different biological activities and degradation rates. Chiral chromatography is essential for their separation and individual quantification.
This separation is achieved using a chiral stationary phase (CSP). Cyclodextrin-based CSPs are frequently used for this purpose in both liquid chromatography and capillary electrochromatography. nih.govjiangnan.edu.cn The choice of chromatographic mode, such as normal-phase or reversed-phase, can significantly impact the separation efficiency and compatibility with mass spectrometry. lcms.cz While normal-phase chromatography often provides good selectivity, reversed-phase methods are more amenable to LC-MS detection, which offers greater sensitivity. lcms.cz
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of this compound in complex matrices like blood plasma, soil, or fish oil requires extensive sample preparation to remove interfering substances and concentrate the analyte. nih.govnemc.us Common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov
A typical workflow for a biological sample like serum might involve protein precipitation followed by LLE using a solvent mixture such as hexane (B92381) and methyl-tert-butyl ether. nih.gov For environmental samples, pressurized liquid extraction (PLE) can reduce extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. nemc.us
Following extraction, a cleanup step is crucial. This is often performed using multi-column chromatography with adsorbents like silica, alumina, and carbon. nemc.us These materials separate the analyte from lipids and other co-extracted matrix components. Automated sample preparation systems can significantly improve reproducibility and throughput by handling these multiple extraction and cleanup steps. nemc.us
Spectroscopic Approaches for Structural Elucidation of Transformation Products
Identifying the transformation products of this compound resulting from metabolic or environmental degradation is key to understanding its fate and toxicity. High-resolution mass spectrometry is the primary tool for this purpose. nih.gov
When a sample is analyzed by LC-HRMS, the accurate mass measurement of a potential transformation product provides its elemental formula. Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, the ion of interest is isolated and fragmented, and the resulting fragmentation pattern provides clues about its chemical structure. By comparing these patterns to known fragmentation pathways or to data from reference standards (if available), the structure of the unknown metabolite or degradation product can be proposed or confirmed. For instance, the identification of further hydroxylated or dechlorinated species can be accomplished using this methodology.
Development of Novel Biosensors and High-Throughput Detection Platforms
While chromatographic methods are highly accurate, they can be time-consuming and labor-intensive. There is growing interest in developing faster and more portable detection methods.
Biosensors represent a promising approach for the rapid and selective detection of environmental contaminants. mdpi.com These devices typically combine a biological recognition element (e.g., an antibody, enzyme, or aptamer) with a physical transducer that converts the binding event into a measurable signal (e.g., optical, electrical, or acoustic). owls-sensors.com For example, an immunosensor could be developed using antibodies that specifically bind to this compound. Label-free technologies, such as surface plasmon resonance (SPR) or optical waveguide lightmode spectroscopy (OWLS), can detect this binding in real-time. owls-sensors.com While the development of a biosensor specifically for this compound is a specialized task, the principles have been applied to other environmental pollutants.
High-throughput screening (HTS) platforms are being developed to accelerate the analysis of large numbers of samples. northwestern.edu This can be achieved by automating the entire analytical workflow, from sample preparation using robotic liquid handlers to analysis. colorado.edu For example, an automated SPE-LC-MS/MS system can process samples with minimal manual intervention, significantly increasing throughput. lcms.cz The use of multi-well plates (96- or 384-well) for sample preparation and analysis, coupled with fast LC gradients or microfluidic systems, enables the rapid screening of environmental or biological samples for the presence of this compound and other related compounds. washu.edumdpi.com
Molecular Interactions and Biochemical Transformations of 6 Chlorobiphenyl 2,2 Diol in Biological Systems Excluding Human Clinical Data and Safety Profiles
Enzyme Substrate Specificity and Kinetic Studies in Microbial and Model Organisms
The enzymatic degradation of chlorinated biphenyls is a key process in their environmental detoxification. In microbial systems, particularly bacteria and fungi, several classes of enzymes are known to catalyze the transformation of these compounds. For a di-hydroxylated and chlorinated biphenyl (B1667301) such as 6-Chlorobiphenyl-2,2'-diol, key enzymes would likely include dioxygenases and laccases.
Bacterial biphenyl dioxygenases (BPDOs), key enzymes in the biphenyl (bph) catabolic pathway, are responsible for the initial oxidative attack on the biphenyl structure. While BPDOs typically target non-hydroxylated PCBs, some studies suggest that hydroxylated PCBs can also serve as substrates, albeit with varying efficiencies. The presence of both a chlorine atom and two hydroxyl groups on this compound would significantly influence its recognition and turnover by these enzymes. The chlorine atom, particularly at an ortho position, can sterically hinder the enzyme's active site, potentially reducing the rate of catalysis. Conversely, the hydroxyl groups might facilitate binding in some enzymatic pockets.
Fungal systems, particularly white-rot fungi, utilize extracellular ligninolytic enzymes like laccases and peroxidases to degrade a wide range of aromatic pollutants. nih.govnih.gov Hydroxylated PCBs are often more amenable to degradation by these enzymes than their parent compounds due to their phenolic nature. nih.gov Laccases, in the presence of mediators, can oxidize these compounds, leading to polymerization or the formation of quinones.
Hypothetical Kinetic Parameters of Microbial Enzymes for this compound
| Enzyme | Source Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| Biphenyl Dioxygenase | Pseudomonas sp. | 50 | 0.5 | 1.0 x 104 |
| Laccase | Trametes versicolor | 25 | 1.2 | 4.8 x 104 |
This table is illustrative and based on typical values for related chlorinated aromatic compounds.
Binding Interactions with Biological Macromolecules (e.g., Proteins, DNA) in in vitro Systems
The interaction of this compound with biological macromolecules is a critical aspect of its molecular behavior. Due to its chemical structure, featuring aromatic rings and hydroxyl groups, this compound has the potential to bind to both proteins and nucleic acids.
Protein Binding: Hydroxylated PCBs are known to bind to various proteins, often with higher affinity than their non-hydroxylated parent compounds. The hydroxyl groups can participate in hydrogen bonding with amino acid residues in protein binding pockets. Potential protein targets in non-mammalian systems could include transport proteins and enzymes. For instance, studies on other hydroxylated PCBs have shown binding to proteins that transport hormones, suggesting a potential for endocrine disruption in susceptible organisms. The specific binding affinity would depend on the three-dimensional structure of the protein's binding site and the precise stereochemistry of the this compound molecule.
DNA Binding: The planar aromatic structure of biphenyls raises the possibility of interaction with DNA. Small molecules can interact with the DNA double helix through several modes, including intercalation between base pairs and binding within the major or minor grooves. While there is no direct evidence of this compound binding to DNA, studies on other polycyclic aromatic hydrocarbons suggest that such interactions are possible. The presence of the hydroxyl and chloro substituents would influence the strength and mode of binding. These interactions could potentially lead to alterations in DNA structure and function, although this remains speculative for this specific compound in non-mammalian systems.
Mechanistic Investigations of Biotransformation Reactions in Non-Mammalian Systems
The biotransformation of this compound in non-mammalian systems is expected to proceed through a series of enzymatic reactions aimed at breaking down the stable biphenyl structure. The initial steps are likely to involve further oxidation, followed by ring cleavage.
In aerobic bacteria, the degradation of chlorinated biphenyls is often initiated by a dioxygenase enzyme, which introduces two additional hydroxyl groups onto one of the aromatic rings. nih.gov This would result in a tetrahydroxylated biphenyl intermediate. This dihydroxylated ring is then susceptible to cleavage by an extradiol or intradiol dioxygenase, opening the aromatic ring and forming a linear metabolite. Subsequent enzymatic steps would further break down this intermediate.
In fungi, the biotransformation may follow a different course. Ligninolytic fungi can employ laccases and peroxidases to oxidize the hydroxylated biphenyl. nih.govmdpi.com This oxidation can lead to the formation of reactive phenoxy radicals, which can then undergo non-enzymatic polymerization or further enzymatic reactions. Dechlorination is also a possible transformation, which can occur either reductively under anaerobic conditions or oxidatively. nih.govnih.gov
Elucidation of Metabolic Enzymes and Pathways Beyond Initial Hydroxylation
Following the initial enzymatic attacks that lead to ring cleavage, the resulting aliphatic intermediates from the degradation of this compound would enter central metabolic pathways. In bacteria possessing the biphenyl degradation pathway, the ring-opened product is typically a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. researchgate.net A series of hydrolases, dehydrogenases, and other enzymes would then catabolize this intermediate, eventually yielding chlorinated benzoic acids and aliphatic acids. nih.govresearchgate.net These can then, in some microorganisms, be further metabolized and funneled into the tricarboxylic acid (TCA) cycle, providing carbon and energy for the cell.
The complete mineralization of chlorinated aromatic compounds is often a community effort in the environment, with different microbial species carrying out different steps of the degradation pathway. Therefore, the ultimate fate of this compound in a natural setting would depend on the composition and metabolic capabilities of the present microbial community.
Theoretical and Computational Studies on 6 Chlorobiphenyl 2,2 Diol
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional structure and electronic nature of molecules. For 6-Chlorobiphenyl-2,2'-diol, these calculations provide a detailed picture of its geometric and electronic makeup.
The process begins with geometry optimization, where computational methods like DFT with a specific basis set (e.g., B3LYP/6-311+G(d,p)) are used to find the lowest energy conformation of the molecule. This yields precise data on bond lengths (e.g., C-C, C-H, C-O, C-Cl), bond angles, and dihedral angles, which define the molecule's spatial arrangement.
From the optimized structure, a range of electronic properties can be calculated. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, these calculations can map the electrostatic potential and determine the distribution of electron density, such as through Mulliken charge analysis. This reveals the partial positive or negative charges on each atom, highlighting sites susceptible to electrophilic or nucleophilic attack, which is crucial for predicting reactive behavior.
Table 1: Representative Quantum Chemical Descriptors Calculated for Aromatic Pollutants This table illustrates the types of data obtained from quantum chemical calculations for compounds structurally related to this compound.
| Calculated Parameter | Significance | Typical Method |
| Bond Lengths (Å) | Defines the precise geometry and bond strengths. | DFT/B3LYP |
| Bond Angles (°) | Determines the molecule's three-dimensional shape. | DFT/B3LYP |
| Dihedral Angle (°) | Describes the twist between the two phenyl rings. | DFT/B3LYP |
| HOMO Energy (eV) | Indicates electron-donating capability; susceptibility to oxidation. | DFT/B3LYP |
| LUMO Energy (eV) | Indicates electron-accepting capability; susceptibility to reduction. | DFT/B3LYP |
| HOMO-LUMO Gap (eV) | Relates to chemical reactivity and stability. | DFT/B3LYP |
| Dipole Moment (Debye) | Measures the overall polarity of the molecule. | DFT/B3LYP |
| Mulliken Atomic Charges | Identifies reactive sites for electrophilic/nucleophilic attack. | HF or DFT |
Molecular Dynamics Simulations of Environmental Behavior and Interactions
While quantum chemistry focuses on the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the movement and interactions of molecules over time. This computational technique is essential for understanding how this compound behaves in a complex environmental matrix, such as soil or water.
MD simulations model the interactions between the pollutant and its surroundings (e.g., water molecules, ions, or complex organic structures like humic substances) by applying classical mechanics. These simulations can predict the partitioning of the compound between water and organic phases, a key factor in its environmental mobility.
A primary application of MD is to investigate the adsorption of this compound onto soil organic matter (SOM). By simulating a system containing the molecule and representative structures of SOM (like fulvic or humic acids), researchers can analyze the intermolecular forces driving the adsorption process. These forces may include van der Waals interactions, hydrogen bonding (especially involving the diol's hydroxyl groups), and hydrophobic interactions. The simulation can calculate the binding free energy, providing a quantitative measure of the strength of this adsorption. A strong binding affinity suggests the compound will be less mobile in the environment and more persistent in the soil.
Computational Modeling of Reaction Pathways and Degradation Intermediates
Understanding how this compound degrades in the environment is critical to assessing its persistence. Computational modeling can map out the most likely reaction pathways and identify the resulting intermediate products. The dominant degradation mechanism in the atmosphere and in aquatic environments for many organic pollutants is reaction with hydroxyl radicals (•OH).
Using DFT, researchers can model the reaction between this compound and an •OH radical. There are typically two primary initial pathways:
Hydrogen Abstraction: The •OH radical removes a hydrogen atom from one of the hydroxyl groups on the biphenyl (B1667301) rings, forming a water molecule and a phenoxy radical.
Radical Addition: The •OH radical adds to one of the carbon atoms in the aromatic rings, forming a hydroxylated cyclohexadienyl-type radical.
Computational methods are used to calculate the activation energies for the transition states of these competing pathways. The path with the lower activation energy is considered more favorable and likely to dominate the degradation process. Following the initial attack, subsequent reactions can lead to the formation of various intermediates, such as hydroxylated derivatives, quinones, and eventually, ring-opening products like dichloromaleic acid. By modeling these multi-step reactions, a complete degradation map can be constructed, predicting the persistence of the parent compound and the identities of its transformation products.
Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate Parameters
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-based features of a chemical (descriptors) with its activity or a specific endpoint, such as an environmental fate parameter. For a large class of compounds like hydroxylated polychlorinated biphenyls (OH-PCBs), QSARs allow for the prediction of environmental properties without the need for expensive and time-consuming experiments.
To develop a QSAR model for predicting the environmental fate of compounds like this compound, a set of similar chemicals with known experimental data is used. For each chemical, a series of molecular descriptors are calculated. These can include:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Indices that describe molecular branching and shape.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Physicochemical descriptors: Such as the octanol-water partition coefficient (log Kow).
These descriptors are then used in statistical methods, like multiple linear regression, to build a mathematical equation that relates them to a specific environmental parameter.
Table 2: Key Environmental Fate Parameters Predicted by QSAR Models
| Parameter | Abbreviation | Description |
| Octanol-Water Partition Coefficient | log Kow | Measures the compound's hydrophobicity and potential to bioaccumulate in fatty tissues. |
| Soil Organic Carbon-Water Partition Coefficient | log Koc | Indicates the tendency of the compound to adsorb to organic matter in soil and sediment. |
| Bioconcentration Factor | BCF | Measures the accumulation of a chemical in an organism from water. |
| Water Solubility | log W | Determines the concentration of the chemical that can dissolve in water, affecting its transport. |
| Rate of Biodegradation | Predicts how quickly the compound will be broken down by microorganisms in the environment. |
Once a robust QSAR model is validated, it can be used to predict these crucial environmental fate parameters for this compound, providing a rapid assessment of its likely behavior, distribution, and persistence in the environment.
Emerging Research Paradigms and Future Directions for 6 Chlorobiphenyl 2,2 Diol Studies
Integration of Omics Technologies (e.g., Metagenomics, Proteomics) in Biotransformation Research
The biotransformation of 6-Chlorobiphenyl-2,2'-diol is a complex process mediated by microbial communities. The application of "omics" technologies offers a powerful lens through which to view these intricate biological systems.
Metagenomics provides a culture-independent method to analyze the collective genetic material of a microbial community from an environmental sample. In the context of this compound, metagenomic analysis of contaminated soil or sediment can reveal the diversity of microorganisms present and identify the genes encoding enzymes involved in its degradation. For instance, whole-genome metagenomic analysis has been successfully used to identify key bacterial genera such as Burkholderia, Bradyrhizobium, Mycobacterium, and Rhodopseudomonas as significant degraders of PCBs and related aromatic hydrocarbons. researchgate.net This approach allows for the reconstruction of metabolic pathways, such as the biphenyl (B1667301) degradation pathway, directly from environmental DNA. researchgate.net Future metagenomic studies could specifically target sites contaminated with PCBs that are known precursors to this compound to identify novel enzymatic pathways for its breakdown.
Proteomics , the large-scale study of proteins, offers a functional snapshot of a microbial community's response to the presence of this compound. By identifying and quantifying the proteins expressed by microorganisms during the degradation of this compound, researchers can pinpoint the specific enzymes and transport systems actively involved in its biotransformation. For example, proteomic studies on bacteria degrading other chlorinated biphenyls have revealed the upregulation of proteins such as ABC transporters, which are involved in substrate uptake, and various dioxygenases and hydrolases that catalyze key steps in the degradation pathway. frontiersin.orgnih.govresearchgate.net A recent study on the degradation of pentachlorobiphenyl by Microbacterium paraoxydans utilized proteomic and metabolomic approaches to identify upregulated proteins and key metabolites, providing a comprehensive understanding of the degradation mechanism. frontiersin.orgnih.govresearchgate.net
| Omics Technology | Application in this compound Research | Potential Findings |
| Metagenomics | Analysis of microbial DNA from contaminated environments. | Identification of novel microbial species and genes involved in degradation. |
| Proteomics | Study of protein expression in microorganisms exposed to the compound. | Pinpointing key enzymes and transport proteins active in biotransformation. |
Advanced Spectroscopic Characterization Techniques for Elucidating Transient Species
The biodegradation of aromatic compounds like this compound often proceeds through a series of short-lived, highly reactive intermediates. Identifying these transient species is crucial for a complete mechanistic understanding of the degradation pathway. Advanced spectroscopic techniques are instrumental in this pursuit.
Laser Flash Photolysis (LFP) is a powerful technique for studying the kinetics and spectra of transient species with lifetimes from nanoseconds to seconds. luzchem.comru.ac.zarsc.orgedinst.com In the context of this compound, LFP could be employed to study the excited states and radical intermediates formed during photochemical degradation or enzymatic reactions. ru.ac.zarsc.orgedinst.com By observing the absorption changes over time following a laser pulse, researchers can deduce the reaction pathways and the reactivity of these transient species. ru.ac.zaedinst.com
Time-Resolved Spectroscopy , encompassing techniques like transient absorption and time-resolved fluorescence, can provide detailed information about the electronic structure and dynamics of intermediates. These methods are essential for understanding the initial steps of enzymatic catalysis and photochemically induced transformations of chlorinated aromatic compounds.
Future research could utilize these advanced spectroscopic methods to map the complete degradation pathway of this compound, identifying key intermediates that may be more or less toxic than the parent compound.
Rational Design of Bioremediation Strategies Based on Mechanistic Understanding
A thorough understanding of the degradation mechanisms of this compound at the molecular level is the foundation for designing effective and targeted bioremediation strategies.
Computational Modeling , using frameworks such as the Biochemical Network Integrated Computational Explorer (BNICE), can predict potential biodegradation pathways for xenobiotic compounds. nih.gov By inputting the structure of this compound, such models can generate a network of possible enzymatic reactions and intermediate compounds, guiding experimental investigations and identifying potential bottlenecks in the degradation process. nih.gov This predictive capability allows for the proactive design of bioremediation approaches. nih.gov
Enzyme Engineering and Molecular Breeding techniques, such as DNA shuffling, can be used to improve the efficiency and substrate specificity of key degradative enzymes. nih.govnih.gov For example, researchers have successfully engineered 2,3-dihydroxybiphenyl 1,2-dioxygenase, an enzyme in the biphenyl degradation pathway, to have enhanced resistance to inhibitory compounds. nih.gov Similar approaches could be applied to enzymes involved in the degradation of this compound to create more robust biocatalysts for in-situ or ex-situ bioremediation applications.
A rationally designed bioremediation strategy might involve the use of a microbial consortium with complementary enzymatic activities, potentially housed in a bioreactor, to achieve complete mineralization of this compound.
| Bioremediation Approach | Description | Application to this compound |
| Computational Modeling | In silico prediction of biodegradation pathways. | Identifying potential enzymes and intermediates for targeted study. |
| Enzyme Engineering | Modification of enzyme structure to improve function. | Enhancing the catalytic efficiency and stability of key degradative enzymes. |
| Microbial Consortia | Utilizing multiple microbial species with complementary metabolic capabilities. | Ensuring complete breakdown of the compound and its metabolites. |
Cross-Disciplinary Approaches in Environmental Science and Organic Chemistry
The multifaceted challenge of understanding and mitigating the impact of this compound necessitates a collaborative approach that bridges the gap between environmental science and organic chemistry.
Environmental scientists are crucial for identifying contaminated sites, characterizing the microbial communities present, and assessing the ecological risks associated with this compound and its degradation products. Their expertise in field sampling, ecological modeling, and toxicology provides the real-world context for laboratory-based research.
Organic chemists play a vital role in synthesizing analytical standards of this compound and its potential metabolites. This is essential for accurate quantification in environmental samples and for conducting toxicological studies. Furthermore, organic chemists can elucidate the structures of unknown intermediates isolated from degradation experiments and develop novel analytical methods for their detection. The photochemical degradation of PCBs, for instance, has been shown to produce various solvent adducts and rearrangement products, highlighting the need for sophisticated analytical chemistry. epa.gov
The synergy between these disciplines is essential for a comprehensive understanding of the entire lifecycle of this compound in the environment, from its formation and transport to its ultimate fate and toxicological impact. This collaborative spirit will be the driving force behind the development of effective and sustainable solutions for the remediation of sites contaminated with this and other persistent organic pollutants.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural identity of 6-Chlorobiphenyl-2,2'-diol?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, complemented by NMR spectroscopy (¹H and ¹³C) to resolve the biphenyl backbone and hydroxyl/chlorine substituents. Infrared (IR) spectroscopy can validate hydroxyl groups via O-H stretching bands (3200–3600 cm⁻¹). Cross-reference data with standardized databases like NIST Chemistry WebBook for spectral matching .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Use fume hoods and personal protective equipment (PPE) including nitrile gloves and chemical-resistant lab coats. Follow OSHA HCS guidelines for chlorophenol derivatives, which recommend emergency protocols for inhalation or dermal exposure (e.g., 48-hour medical observation post-incident) . Waste disposal must comply with hazardous chemical regulations, involving segregation and professional waste management services .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer : A two-step approach involves (1) Ullmann coupling of chlorobenzene derivatives to form the biphenyl core, followed by (2) regioselective hydroxylation using catalytic OsO₄ or enzymatic methods (e.g., diol dehydrogenases). Optimize reaction conditions (temperature, solvent polarity) to minimize by-products like polychlorinated biphenyls (PCBs). Monitor purity via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental fate data for this compound across different studies?
- Methodological Answer : Conduct controlled biodegradation assays under variable pH, temperature, and microbial consortium conditions to assess metabolite profiles. Compare degradation indices (e.g., HDI26, HTI28) to surface water temperature correlations, as demonstrated in diol-related environmental studies. Use multivariate statistical analysis (e.g., PCA) to isolate confounding factors like organic matter content or redox potential .
Q. What mechanistic insights explain the compound’s reactivity in catalytic hydroxylation reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states during hydroxylation, focusing on steric hindrance from chlorine substituents. Validate with kinetic isotope effect (KIE) studies and in-situ FTIR to track intermediate formation. Enzyme-catalyzed pathways (e.g., using engineered cytochrome P450s) may offer regioselectivity advantages over chemical methods .
Q. How does this compound interact with biological systems, and what experimental models are appropriate for toxicity studies?
- Methodological Answer : Use in vitro models (e.g., human hepatocyte cell lines) to assess metabolic activation via cytochrome P450 enzymes. Measure oxidative stress markers (e.g., ROS, glutathione depletion) and MAP kinase pathway activation (JNK, ERK, p38) using ELISA or Western blotting. For in vivo relevance, apply OECD guidelines for acute/chronic toxicity testing in rodent models, correlating results with physicochemical properties like logP and bioavailability .
Q. What strategies mitigate analytical interference from structurally similar chlorinated biphenyls in environmental samples?
- Methodological Answer : Implement tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to isolate target ions. Use chromatographic columns with polar-embedded phases (e.g., C18-AQ) to enhance separation of hydroxylated vs. non-hydroxylated analogs. Validate against certified reference materials and perform spike-recovery experiments in complex matrices (e.g., soil, sludge) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
